Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI:
arxiv-2307.10438
Graph Neural Networks (GNNs) have emerged as a prominent class of data-driven
methods for molecular property prediction. However, a key limitation of typical
GNN models is their inability to quantify uncertainties in the predictions.
This capability is crucial for ensuring the trustworthy use and deployment of
models in downstream tasks. To that end, we introduce AutoGNNUQ, an automated
uncertainty quantification (UQ) approach for molecular property prediction.
AutoGNNUQ leverages architecture search to generate an ensemble of
high-performing GNNs, enabling the estimation of predictive uncertainties. Our
approach employs variance decomposition to separate data (aleatoric) and model
(epistemic) uncertainties, providing valuable insights for reducing them. In
our computational experiments, we demonstrate that AutoGNNUQ outperforms
existing UQ methods in terms of both prediction accuracy and UQ performance on
multiple benchmark datasets. Additionally, we utilize t-SNE visualization to
explore correlations between molecular features and uncertainty, offering
insight for dataset improvement. AutoGNNUQ has broad applicability in domains
such as drug discovery and materials science, where accurate uncertainty
quantification is crucial for decision-making.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-21 , DOI:
arxiv-2307.11912
We present a theoretical description of resonant charge transfer in
collisions of nano-particles, specifically for $C_{60} + C_{60}^+$ collisions.
We predict that transient bonds between colliding fullerenes can significantly
extend the interaction time, allowing for a greater probability of charge
transfer. In our model, the dumbbell-shaped $(C_{60}-C_{60})^+$ quasi-molecule,
that is temporarily formed during the collision, is described as a dynamic
system of 120 zero-range potentials. Using this model, we calculate the
exchange interaction between colliding fullerenes and subsequently determine
the corresponding charge transfer cross sections at different collision
velocities. Our results have been verified with data obtained from quantum
molecular dynamics simulations of the fullerene collisions. The presented
theoretical model provides a description of the experimental data on the
$C_{60} + C_{60}^+ $ resonant charge transfer collision through the inclusion
of the temporary formation of dumbbell-shaped fullerene molecules at low
collision velocities.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI:
arxiv-2307.12869
Ultraviolet spectroscopy provides unique insights into the structure of
matter with applications ranging from fundamental tests to photochemistry in
the earth's atmosphere and astronomical observations from space telescopes. At
longer wavelengths, dual-comb spectroscopy with two interfering laser frequency
combs has evolved into a powerful technique that can offer simultaneously a
broad spectral range and very high resolution. Here we demonstrate a
photon-counting approach that can extend the unique advantages of this method
into ultraviolet regions where nonlinear frequency-conversion tends to be very
inefficient. Our spectrometer, based on two frequency combs of slightly
different repetition frequencies, provides broad span, high resolution,
frequency calibration within the accuracy of an atomic clock, and overall
consistency of the spectra. We demonstrate a signal-to-noise ratio at the
quantum limit and optimal use of the measurement time, provided by the
multiplex recording of all spectral data on a single photo-counter. Our initial
experiments are performed in the near-ultraviolet and in the visible spectral
ranges with alkali-atom vapor, with a power per comb line as low as a
femtowatt. This crucial step towards precision broadband spectroscopy at short
wavelengths clears the path to extreme-ultraviolet dual-comb spectroscopy and,
more generally, generates a new realm of applications for diagnostics at photon
level, as encountered e.g., when driving single atoms or molecules.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI:
arxiv-2307.09717
We present an investigation into the transferability of pseudopotentials
(PPs) with a nonlinear core correction (NLCC) using the Goedecker, Teter, and
Hutter (GTH) protocol across a range of pure GGA, meta-GGA and hybrid
functionals, and their impact on thermochemical and non-thermochemical
properties. The GTH-NLCC PP for the PBE density functional demonstrates
remarkable transferability to the PBE0 and $\omega$B97X-V exchange-correlation
functionals, and relative to no NLCC, improves agreement significantly for
thermochemical benchmarks compared to all-electron calculations. On the other
hand, the B97M-rV meta-GGA functional performs poorly with the PBE-derived
GTH-NLCC PP, which is mitigated by reoptimizing the NLCC parameters for this
specific functional. The findings reveal that atomization energies exhibit the
greatest improvements from use of the NLCC, which thus provides an important
correction needed for covalent interactions relevant to applications involving
chemical reactivity. Finally we test the NLCC-GTH PPs when combined with
medium-size TZV2P molecularly optimized (MOLOPT) basis sets which are typically
utilized in condensed phase simulations, and show that they lead to
consistently good results when compared to all-electron calculations for
atomization energies, ionization potentials, barrier heights, and non-covalent
interactions, but lead to somewhat larger errors for electron affinities.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI:
arxiv-2307.08860
The electric field dielectric polarization-based separations mechanism
represents a novel method for separating solutions at small length scales that
is notably efficient. An applied electric field as low as $\mathrm{0.4~MV/m}$
across a $\mathrm{10~\mu m}$ channel increases the concentration inside the low
electric field region by $\approx \mathrm{40}\%$ relative to the high electric
field region. This concentration change is two orders of magnitude higher than
the estimated change predicted using the classical equilibrium thermodynamics
for the same electric field. The deviation between the predicted and the
experimental results suggests that the change in volumetric electric field
energy with solute concentration is insufficient to explain this phenomenon.
The study also explores the effect of varying strength of electric field and
frequency of supplied voltage on the polarization-based separation efficiency.
While the increase in the former increases the separation efficiency, the
increase in the latter reduces the degree of concentration change due to
ineffective charging.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI:
arxiv-2307.09914
Experimental and theoretical results about entropy limits for macroscopic and
single-particle systems are reviewed. It is clarified when it is possible to
speak about a quantum of entropy, given by the Boltzmann constant k, and about
a lower entropy limit $S \geq k \ln 2$. Conceptual tensions with the third law
of thermodynamics and the additivity of entropy are resolved. Black hole
entropy is also surveyed. Further claims for vanishing entropy values are shown
to contradict the requirement of observability, which, as possibly argued for
the first time, also implies $S \geq k \ln 2$. The uncertainty relations
involving the Boltzmann constant and the possibility of deriving thermodynamics
from the existence of a quantum of entropy enable one to speak about a
principle of the entropy limit that is valid across nature.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI:
arxiv-2307.08739
Controlled quantum machines have matured significantly. A natural next step
is to grant them autonomy, freeing them from timed external control. For
example, autonomy could unfetter quantum computers from classical control wires
that heat and decohere them; and an autonomous quantum refrigerator recently
reset superconducting qubits to near their ground states, as is necessary
before a computation. What conditions are necessary for realizing useful
autonomous quantum machines? Inspired by recent quantum thermodynamics and
chemistry, we posit conditions analogous to DiVincenzo's criteria for quantum
computing. Our criteria are intended to foment and guide the development of
useful autonomous quantum machines.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI:
arxiv-2307.13354
A new synchrotron study for CH$_2$F$_2$ from has been combined with earlier
data. The onset of absorption, band I and also band IV, is resolved into broad
vibrational peaks, which contrast with the continuous absorption previously
claimed. A new theoretical analysis, using a combination of time dependent
density functional theory (TDDFT) calculations and complete active space
self-consistent field, leads to a major new interpretation. Adiabatic
excitation energies (AEEs) and vertical excitation energies, evaluated by these
methods, are used to interpret the spectra in unprecedented detail using
theoretical vibronic analysis. This includes both Franck-Condon (FC) and
Herzberg-Teller (HT) effects on cold and hot bands. These results lead to the
re-assignment of several known excited states and the identification of new
ones. The lowest calculated AEE sequence for singlet states is 1$^1$B$_1$
$\sim$ 1$^1$A$_2$ < 2$^1$B$_1$ < 1$^1$A$_1$ < 2$^1$A$_1$ < 1$^1$B$_2$ <
3$^1$A$_1$ < 3$^1$B$_1$. These, together with calculated higher energy states,
give a satisfactory account of the principal maxima observed in the VUV
spectrum. Basis sets up to quadruple zeta valence with extensive polarization
are used. The diffuse functions within this type of basis generate both valence
and low-lying Rydberg excited states. The optimum position for the site of
further diffuse functions in the calculations of Rydberg states is shown to lie
on the H-atoms. The routine choice on the F-atoms is shown to be inadequate for
both CHF$_3$ and CH$_2$F$_2$. The lowest excitation energy region has mixed
valence and Rydberg character. TDDFT calculations show that the unusual
structure of the onset arises from the near degeneracy of 1$^1$B$_1$ and
1$^1$A$_2$ valence states, which mix in symmetric and antisymmetric
combinations.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-22 , DOI:
arxiv-2307.11977
We demonstrate a novel single molecule technique that is compatible with high
precision measurements and obtain the spectrum of two molecular ion species.
While the current result yields modest spectral resolution due to a broad light
source, we expect the method to ultimately provide resolution comparable to
quantum logic methods with significantly less stringent requirements.
Adaptations of this technique will prove useful in a wide range of precision
spectroscopy arenas including the search for parity violating effects in chiral
molecules.
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-26 , DOI:
arxiv-2307.14296
We present the development and implementation of the relativistic coupled
cluster linear response theory (CC-LR) which allows the determination of
molecular properties arising from time-dependent or time-independent electric,
magnetic, or mixed electric-magnetic perturbations (within a common gauge
origin), and take into account the finite lifetime of excited states via damped
response theory. We showcase our implementation, which is capable to offload
intensive tensor contractions onto graphical processing units (GPUs), in the
calculation of: \textit{(a)} frequency-(in)dependent dipole-dipole
polarizabilities of IIB atoms and selected diatomic molecules, with a emphasis
on the calculation of valence absorption cross-sections for the I$_2$
molecule;\textit{(b)} indirect spin-spin coupling constants for benchmark
systems such as the hydrogen halides (HX, X = F-I) as well the H$_2$Se-H$_2$O
dimer as a prototypical system containing hydrogen bonds; and \textit{(c)}
optical rotations at the sodium D line for hydrogen peroxide analogues
(H$_{2}$Y$_{2}$, Y=O, S, Se, Te). Thanks to this implementation, we are able
show the similarities in performance--but often the significant
discrepancies--between CC-LR and approximate methods such as density functional
theory (DFT). Comparing standard CC response theory with the equation of motion
formalism, we find that, for valence properties such as polarizabilities, the
two frameworks yield very similar results across the periodic table as found
elsewhere in the literature; for properties that probe the core region such as
spin-spin couplings, we show a progressive differentiation between the two as
relativistic effects become more important. Our results also suggest that as
one goes down the periodic table it may become increasingly difficult to
measure pure optical rotation at the sodium D line, due to the appearance of
absorbing states.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 54 | Science Citation Index Expanded | Not |
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